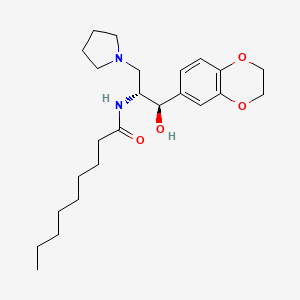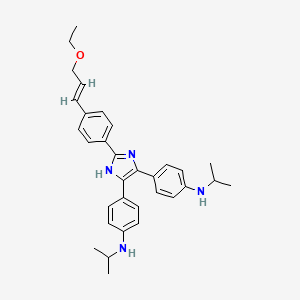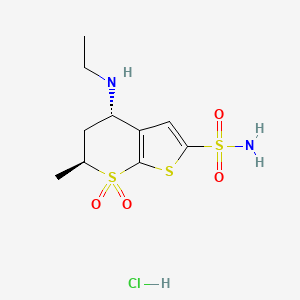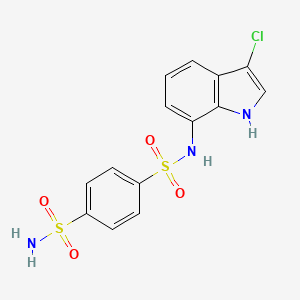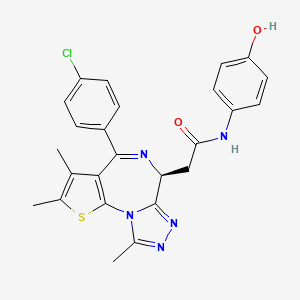
Birabresib
Vue d'ensemble
Description
Birabresib (also known as OTX-015 or MK-8628) is an experimental small molecule inhibitor of BRD2, BRD3, and BRD4 . It is under investigation for the treatment of cancer . It is currently in clinical trials for leukemia and glioblastoma .
Molecular Structure Analysis
Birabresib has a molecular formula of C25H22ClN5O2S and a molar mass of 491.99 g/mol . The IUPAC name for Birabresib is 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0^{2,6}]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide .Physical And Chemical Properties Analysis
Birabresib is a small molecule with a weight average of 491.99 and a monoisotopic mass of 491.1182738 . Its chemical formula is C25H22ClN5O2S .Applications De Recherche Scientifique
Cancer Therapy
Birabresib is a first-in-class bromodomain inhibitor with activity in select hematologic tumors . It has been used in the clinical development of small-molecule BET inhibitors, underscoring the interest and importance of this protein family as an anticancer target .
Epigenetic Reader Inhibition
Birabresib is known to inhibit the mammalian bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers of histone acetylation with broad specificity . These proteins regulate numerous cancer-related and immunity-associated genes .
Targeting Bromodomains
Current approaches targeting BET proteins for cancer therapy rely on acetylation mimics to block the bromodomains from binding chromatin . Birabresib is one such agent that targets bromodomains .
Proteolysis-Targeting Chimeras (PROTACs)
The design of BET protein proteolysis-targeting chimeras (PROTACs) is one of the novel strategies where Birabresib has been used . PROTACs are a class of drugs that induce the degradation of target proteins .
Combination Therapy
Apart from single agent treatment alone, BET inhibitors like Birabresib have also been combined with other chemotherapeutic modalities for cancer treatment demonstrating favorable clinical outcomes .
Treatment of HHV8-Unrelated Effusion Large B-Cell Lymphoma
Birabresib has shown antitumor activity against HHV8-unrelated effusion large B-cell lymphoma both in vitro and in vivo . The birabresib-treated mice showed no signs or symptoms of toxicity such as progressive weight loss or behavioral changes indicating stress and pain .
Orientations Futures
Birabresib is currently under investigation in clinical trials for leukemia and glioblastoma . Future studies of Birabresib must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .
Mécanisme D'action
Target of Action
Birabresib, also known as MK-8628 or OTX015, is a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are essential epigenetic regulators of transcription . They play a crucial role in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
Birabresib interacts with its targets, the BET proteins, by binding to them and inhibiting their function . This inhibition disrupts the transcription of key signaling pathways that sustain cell viability .
Biochemical Pathways
Birabresib affects several biological pathways. In high-grade gliomas, birabresib has been found to activate the AKT/mTOR pathway by increasing the level of SESN3, a protein coding gene for stress-inducible protein, sestrin 3 .
Pharmacokinetics
The pharmacokinetics of birabresib have been studied in a phase Ib trial. The drug showed a dose-proportional increase in exposure and rapid absorption .
Result of Action
The molecular and cellular effects of birabresib’s action include changes in gene expression and disruption of key signaling pathways. This leads to a decrease in cell viability and can result in antitumor activity . In a phase Ib trial, birabresib achieved partial responses in 3 of 10 patients with nuclear protein in testis midline carcinoma (NMC) .
Action Environment
The efficacy and stability of birabresib can be influenced by various environmental factors. For instance, the type of cancer and the presence of specific genetic alterations can affect the drug’s action . . Future studies of birabresib must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing .
Propriétés
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUEVRJHCWKTO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103937 | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Birabresib | |
CAS RN |
202590-98-5 | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Birabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Birabresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




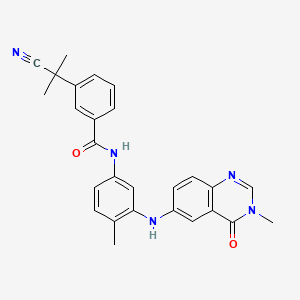



![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)
![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)
